molecular formula C14H15ClN2O B2526390 2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one CAS No. 946385-24-6

2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one

Cat. No. B2526390
CAS RN: 946385-24-6
M. Wt: 262.74
InChI Key: YIMWDGATBNHLHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one, also known as 2-Chloro-1,3-diazaspiro[4.5]dec-1-en-4-one or 2-Chloro-DDS, is a synthetic compound that has been used in various scientific research applications. It is a cyclic ketone derivative of the spiro compound family and is characterized by its unique structure, which consists of a five-membered spiro ring fused with a four-membered ring containing a chlorine atom at the fourth position. Due to its unique structure, 2-Chloro-DDS has a high degree of structural and functional versatility, making it a valuable tool for scientists.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

Anti-HIV Activity

Researchers synthesized (2E, 4E)-[dimethylamino)phenyl]-1-(4-methylphenyl)penta-2,4-dien-1-one and evaluated it for anti-HIV activity. This compound showed promise against both HIV-1 (IIIB) and HIV-2 (ROD) strains .

Nonlinear Optical Properties

The compound (2E, 4E)-[dimethylamino)phenyl]-1-(4-methylphenyl)penta-2,4-dien-1-one was characterized as a novel D-π-A-π-D nonlinear optical material. It can be utilized for both second and third-order nonlinear applications .

Synthesis of Antihistamines

While not directly related to the compound itself, a common intermediate derived from it—1-[(4-chlorophenyl)(phenyl)methyl]-piperazine —has been used in the synthesis of antihistamine drugs like clocinizine and chlorcyclizine .

Potential Drug Development

The indole scaffold in this compound provides valuable insights for drug development. Its ability to bind to multiple receptors opens up possibilities for creating new derivatives with therapeutic applications .

Broad-Spectrum Biological Activities

Indole derivatives, including this compound, exhibit a wide range of biological activities, such as antioxidant, antimicrobial, and antitubercular effects. Researchers continue to explore their potential for newer therapeutic interventions .

properties

IUPAC Name

2-(4-chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-11-6-4-10(5-7-11)12-16-13(18)14(17-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMWDGATBNHLHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one

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